カフェストール

概要

説明

Cafestol is a diterpenoid molecule present in coffee beans . It is one of the compounds that may be responsible for proposed biological and pharmacological effects of coffee . A typical bean of Coffea arabica contains about 0.4% to 0.7% cafestol by weight .

Synthesis Analysis

The total synthesis of Cafestol involves a late-stage construction of the furan ring inspired by a biosynthesis strategy . There are also enzymatic esterification processes of Cafestol mediated by Novozyme 435® .

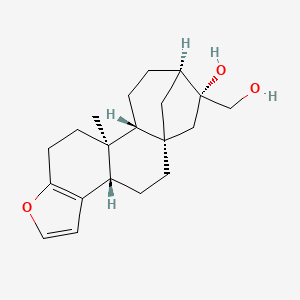

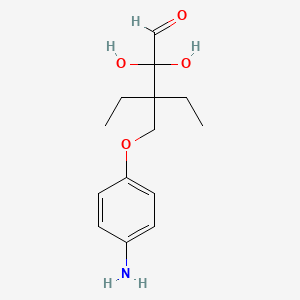

Molecular Structure Analysis

Cafestol is a diterpene molecule with a complex structure. It has been shown to have anticancer effects in various in vitro and in vivo cancer models .

Chemical Reactions Analysis

Cafestol and kahweol are two diterpenes exclusively found in coffee. They have been reported to have negative effects on health, like the increase in total lipid blood levels, as well as positive effects like carcinogenic protective and antioxidant activity .

Physical And Chemical Properties Analysis

Cafestol has a chemical formula of C20H28O3 and a molar mass of 316.441 g·mol −1 . Its melting point ranges from 158 to 162 °C (316 to 324 °F; 431 to 435 K) .

科学的研究の応用

肥満とメタボリックシンドロームの予防

カフェストールは、マウスにおける食事誘発性肥満とその代謝合併症(肝臓脂肪症など)の発症を予防することが示されています。 研究者らは、肝臓および腸におけるカフェストールの食事性脂肪含有量とその転写レベルでの応答に対する影響を研究してきました .

抗糖尿病作用

лабораторных исследованиях было установлено, что кафестол увеличивает секрецию инсулина при добавлении глюкозы, что имеет решающее значение для контроля уровня сахара в крови. さらに、筋肉細胞におけるグルコース取り込みを増加させることが観察されており、そのレベルは処方された抗糖尿病薬によって達成されたレベルに匹敵します .

抗炎症および肝保護作用

カフェストールは、抗炎症作用と肝保護作用などの潜在的な薬理作用を示します。 これらの特性は、カフェストールが炎症性疾患の治療に有益であり、肝臓の損傷から保護する可能性があることを示唆しています .

抗癌の可能性

研究は、カフェストールが抗癌特性を持つ可能性を示しています。 その正確なメカニズムとその有効性の程度はさらなる調査が必要ですが、これはこの化合物の有望な研究分野です .

心臓血管の健康

今後の研究では、カフェストール摂取量と心臓血管リスクの関係を理解することに重点を置くことが推奨されます。 これには、さまざまなコーヒーの淹れ方が健康への影響に及ぼす影響を調査し、持続的なカフェストール摂取を評価する長期研究を実施することが含まれます .

抗破骨細胞形成

カフェストールは、破骨細胞(骨組織を分解する細胞)の形成を阻止する過程である抗破骨細胞形成活性を示しました。 これは、骨粗鬆症などの疾患に影響を与える可能性があります .

作用機序

Target of Action

Cafestol, a natural diterpene extracted from coffee beans, primarily targets the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR) . These receptors play a crucial role in regulating genes involved in cholesterol homeostasis . Cafestol also affects the inhibitor κB kinase (IKK) , which is involved in the regulation of inflammation .

Mode of Action

Cafestol acts as an agonist ligand for both FXR and PXR . It down-regulates the expression of bile acid homeostatic genes such as cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid biosynthesis . This interaction leads to changes in lipid parameters, including a significant increase in serum triglyceride levels .

Biochemical Pathways

Cafestol influences several biochemical pathways. It down-regulates inflammation mediators, increases glutathione (GSH), and induces apoptosis of tumor cells and anti-angiogenesis . It also affects the Nrf2/HO-1 pathway , which is involved in cellular antioxidant defense .

Pharmacokinetics

It is known that cafestol is extensively metabolized by the liver . The metabolism of cafestol is associated with Nrf2 activation, leading to the induction of biotransformation enzymes and cellular antioxidant defense .

Result of Action

Cafestol exhibits multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . It has been shown to inhibit tumor cell activity, regulate cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis .

Action Environment

The action, efficacy, and stability of cafestol can be influenced by various environmental factors. The composition of coffee, including the presence of cafestol, varies depending on the type, origin, degree of roast, and brewing method employed . These factors can influence the quantity of cafestol and its potential health benefits .

Safety and Hazards

将来の方向性

Cafestol has multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis . These findings suggest that Cafestol has potential as a functional food and multi-target alternative medicine .

特性

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

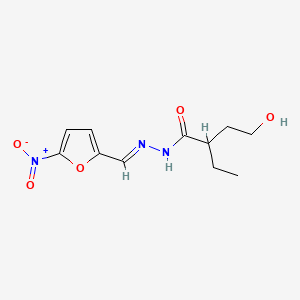

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)